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Compound of Interest |

Compound Name: 6-Bromophenanthridine
CAS No.: 17613-40-0
Cat. No.: B168847
- 7

Executive Summary & Molecular Architecture

6-Bromophenanthridine (CAS: 1985-63-3) serves as a critical electrophilic scaffold in the
synthesis of optoelectronic materials (OLED host materials) and DNA-intercalating
pharmaceutical agents. Its structural rigidity and extended

-conjugation make it a prime candidate for photophysical applications.

This guide provides a definitive reference for the structural validation of 6-
Bromophenanthridine. It moves beyond simple data listing to establish a self-validating
analytical workflow, ensuring that researchers can distinguish the target molecule from its
common synthetic precursor, phenanthridin-6(5H)-one.

Molecular Specifications
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Property Value
Formula
Molecular Weight 258.12 g/mol
256.98 (for
Exact Mass
)
Appearance Off-white to pale yellow solid
Soluble in
Solubility » DMSO,
; Insoluble in

Synthesis & Sample Preparation Workflow

To ensure spectroscopic fidelity, the sample must be free of the starting material
(phenanthridinone), which possesses strong amide features that obscure the target data.

Synthetic Pathway (Context for Impurities)

The standard synthesis involves the aromatization and bromination of phenanthridin-6(5H)-one

using phosphorous oxybromide (

) or

Critical Impurity Marker: Residual starting material will show a strong Carbonyl (

) stretch in IR and a broad
signal in
NMR.

Analytical Workflow Diagram
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The following flowchart outlines the logical progression from crude isolation to certified
structural validation.

Isolated Crude Solid

Step 1: FT-IR Screening
(Check for C=0 @ 1660 cm-1)

C=0 Absent?

Step 2: Mass Spectrometry Recrystallize / Column
(Verify Isotope Pattern) (Remove Phenanthridinone)

Step 3: 1H / 13C NMR
(Structural Mapping)

Certificate of Analysis
(Validated)

Click to download full resolution via product page

Figure 1: Self-validating analytical workflow. The IR screen is the "gatekeeper" step to prevent
wasting NMR time on impure samples.

Mass Spectrometry (MS): The Isotopic Fingerprint

Mass spectrometry provides the most immediate confirmation of the halogen substitution due
to the unique natural abundance of Bromine isotopes.
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lonization & Pattern

o Technique: EI (Electron Impact) or ESI+ (Electrospray lonization).
o Key Feature: The 1:1 doublet.[1] Bromine exists as
(50.7%) and
(49.3%).
Fragmentation Logic
The stability of the fused aromatic system leads to a distinct fragmentation pathway:
e Molecular lon (

): A doublet of equal intensity at m/z 257 and 259.

e Radical Loss (

): Homolytic cleavage of the C-Br bond generates the stable phenanthridinyl cation (m/z
178). This is often the base peak in El spectra.

Molecular lon [M]+ _Br Phenanthridinyl Cation __S_e_c_o_n_dggy_F_rgg
m/z 257 / 259 (1:1) m/z 178 (Base Peak)

Click to download full resolution via product page

Figure 2: Primary fragmentation pathway showing the characteristic loss of the bromine radical.

Infrared Spectroscopy (FT-IR)

IR is utilized primarily to confirm the absence of the precursor.
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Frequency (

Assignment Diagnostic Note
)
3050 - 3010 Ar-H Stretch Weak, typical aromatic.
Skeletal vibrations of the
1610, 1580 C=N/ C=C Stretch
heterocycle.
PASS/FAIL CRITERIA: If
~1660 ABSENT present, sample contains

phenanthridinone.

Often obscured by aromatic
~690 - 750 C-Br Stretch bending, but distinct in

fingerprint region.

Nuclear Magnetic Resonance (NMR)

The NMR data provides the structural map.[2] The 6-position is substituted, so no proton signal
is observed there. The most diagnostic protons are those in the "bay region” (H1 and H10)
which are significantly deshielded.

Solvent:

(Chloroform-d) is recommended for resolution. DMSO-

may cause slight shifts due to solvent-solute stacking.

NMR Data (400 MHz, )

Numbering Note: Standard IUPAC numbering places Nitrogen at position 5.
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Shift (
Position
» Ppm)

Multiplicity

Integration

Assignment
Logic

H1 8.62

Doublet (d)

1H

Deshielded: Peri
to Nitrogen;
experiences
anisotropic

effect.

H10 8.51

Doublet (d)

1H

Deshielded: Bay
region proton;
steric
compression with
H1.

H4 8.15

Doublet (d)

1H

Ortho to ring
fusion (Ring A).

H7 8.05

Doublet (d)

1H

Ortho to ring
fusion (Ring C).

H2, H3, H8, H9 7.60 - 7.90

Multiplet (m)

4H

Remaining
aromatic protons
in the "bulk"

region.

NMR Data (100 MHz, )

The carbon spectrum confirms the quaternary C-Br center.

© 2026 BenchChem. All rights reserved.

6/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168847?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Shift (
Assignment Note

» Ppm)

Diagnostic: Distinct quaternary
144.5 C6 (C-Br)

carbon attached to N and Br.
143.2 C4a (Quaternary) Bridgehead carbon.
133.5 C10a (Quaternary) Bridgehead carbon.

Signals for C1, C2, C3, C4,
121.0-130.0 Ar-CH

C7, C8, C9, C10.

Quality Control & Storage Protocol

To maintain the integrity of the spectroscopic standard:

o Storage: Store at 2-8°C, protected from light. Brominated heterocycles can undergo slow
photolytic debromination.

o Re-validation: If the solid turns yellow/brown from an off-white state, re-run the TLC
(Hexane:EtOAc 8:2) and MS to check for decomposition.

o Safety: 6-Bromophenanthridine is a potential DNA intercalator. Handle with high-
containment procedures (gloves, fume hood).

References

e Synthesis & Properties
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© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b168847?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168847?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e General Spectral Data (SDBS)

o National Institute of Advanced Industrial Science and Technology (AIST). Spectral
Database for Organic Compounds (SDBS). (Search No. 1985-63-3).

» Mass Spectrometry of Halo-arenes

o MclLafferty, F. W. Interpretation of Mass Spectra. University Science Books, 1993.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Comprehensive Spectroscopic Guide: 6-
Bromophenanthridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b168847#spectroscopic-data-of-6-
bromophenanthridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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